molecular formula C12H11BrN2O2 B1456848 Ethyl 2-(7-bromoquinazolin-2-yl)acetate CAS No. 1159812-67-5

Ethyl 2-(7-bromoquinazolin-2-yl)acetate

Cat. No.: B1456848
CAS No.: 1159812-67-5
M. Wt: 295.13 g/mol
InChI Key: UKUCBGDIWAYPMZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromoquinazolin-2-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous medium.

Major Products Formed

    Substitution: Formation of substituted quinazoline derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-bromoquinazolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and quinazoline ring play crucial roles in its binding affinity and activity . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 2-(7-bromoquinazolin-2-yl)acetate can be compared with other similar compounds such as:

  • Ethyl 2-(6-bromoquinazolin-2-yl)acetate
  • Ethyl 2-(8-bromoquinazolin-2-yl)acetate
  • Ethyl 2-(7-chloroquinazolin-2-yl)acetate

Uniqueness

The unique substitution pattern of the bromine atom at the 7th position in this compound imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

Ethyl 2-(7-bromoquinazolin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 7-bromoquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The compound features a quinazoline ring, which is known for its biological activity, particularly in drug development.

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Antimicrobial Properties : this compound exhibits potential antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing dose-dependent inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The biological activity is attributed to the interactions between the bromine atom and the quinazoline moiety, which enhance binding affinity to specific molecular targets involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the quinazoline ring or substitutions at various positions can significantly impact its biological properties. For instance:

  • Bromine Substitution : The presence of bromine at the 7-position enhances anticancer activity by increasing lipophilicity and improving cellular uptake.
  • Alkyl Chain Variations : Alterations to the ethyl group can influence both solubility and biological activity, suggesting that careful tuning of this moiety could yield more potent derivatives .

Antimicrobial Activity

A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing an IC50 value of approximately 20 µM, indicating moderate activity compared to standard treatments . The compound was found to act synergistically with other antibiotics, suggesting its potential as part of combination therapy.

Anticancer Studies

In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 15 µM to 30 µM depending on the cell line tested .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50 (µM)Mechanism
AntimicrobialMycobacterium tuberculosis~20Synergistic effect with antibiotics
AnticancerBreast Cancer Cells15Induction of apoptosis
AnticancerLung Cancer Cells30Cell cycle arrest

Properties

IUPAC Name

ethyl 2-(7-bromoquinazolin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)6-11-14-7-8-3-4-9(13)5-10(8)15-11/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUCBGDIWAYPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857604
Record name Ethyl (7-bromoquinazolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159812-67-5
Record name Ethyl (7-bromoquinazolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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